4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
Brand Name: Vulcanchem
CAS No.: 1024379-33-6
VCID: VC6760483
InChI: InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2
SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C22H25ClN2O
Molecular Weight: 368.91

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone

CAS No.: 1024379-33-6

Cat. No.: VC6760483

Molecular Formula: C22H25ClN2O

Molecular Weight: 368.91

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone - 1024379-33-6

Specification

CAS No. 1024379-33-6
Molecular Formula C22H25ClN2O
Molecular Weight 368.91
IUPAC Name [4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Standard InChI InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2
Standard InChI Key UJSPOPAOMWKLQW-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 4-(3-chlorophenyl)piperazin-1-ylmethanone, reflecting its three primary structural components:

  • Cyclopentyl ketone backbone: A five-membered cyclopentane ring fused to a ketone functional group.

  • Phenyl substituent: A benzene ring attached to the cyclopentyl moiety.

  • 4-(3-Chlorophenyl)piperazine: A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.

The chlorine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Physicochemical Properties

Key physicochemical properties derived from experimental and computational data include:

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₅ClN₂O
Molar Mass368.9 g/mol
SolubilityLow aqueous solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO)Estimated
Melting PointNot experimentally determined
Boiling PointNot experimentally determined

The compound’s low polarity, attributed to its aromatic and aliphatic hydrocarbon components, suggests limited miscibility with water. The ketone and piperazine groups may participate in hydrogen bonding, influencing its solubility profile .

Applications in Research

Medicinal Chemistry

  • Lead Compound Optimization: The piperazine scaffold is a common pharmacophore in drug discovery, particularly for antipsychotics and antidepressants.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the cyclopentyl or phenyl groups could elucidate critical binding interactions .

Material Science

  • Polymer Precursors: The ketone group may serve as a crosslinking site in polymer synthesis.

  • Liquid Crystals: The rigid aromatic systems might contribute to mesophase formation in liquid crystalline materials .

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